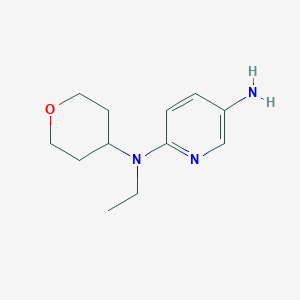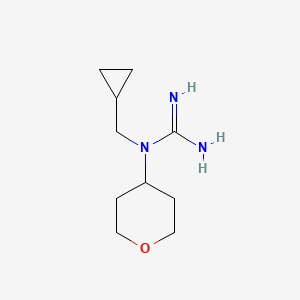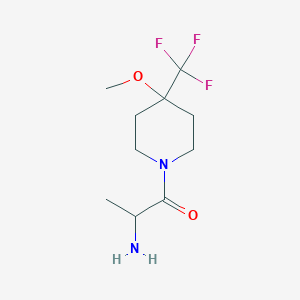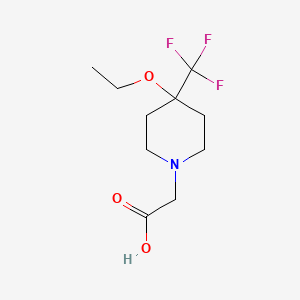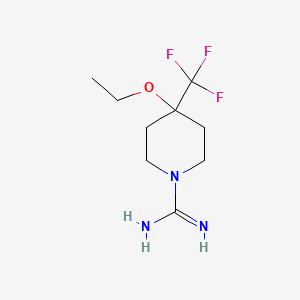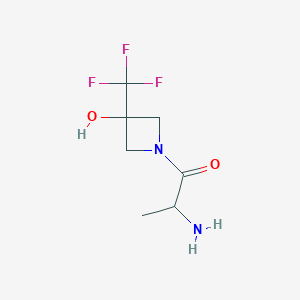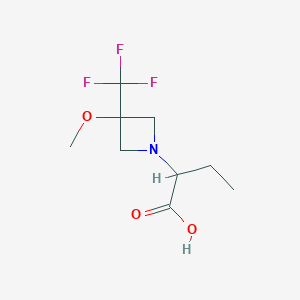
2-amino-N-ciclopropil-N-(tetrahidro-2H-piran-4-il)acetamida
Descripción general
Descripción
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de 2H-piranos
El compuesto “2-amino-N-ciclopropil-N-(tetrahidro-2H-piran-4-il)acetamida” contiene un anillo tetrahidro-2H-pirano, que es un motivo estructural presente en muchos productos naturales . La síntesis de 2H-piranos ha sido un tema de interés debido a su importancia en la construcción de muchas estructuras . El compuesto podría potencialmente utilizarse en la síntesis de 2H-piranos .
Enfoque de reacción multicomponente (MCR)
El enfoque de reacción multicomponente (MCR) es una estrategia sintética que se ha propuesto para la síntesis fácil de derivados de pirano . Dada la presencia del anillo de pirano en el compuesto, podría potencialmente utilizarse en enfoques de MCR para sintetizar derivados de pirano .
Tratamiento de trastornos metabólicos
Existe una solicitud de patente que menciona que los compuestos con una estructura similar a “this compound” son útiles para el tratamiento o prevención de la diabetes mellitus (DM), la obesidad y otros trastornos metabólicos . Si bien el compuesto específico no se menciona, es posible que tenga aplicaciones similares .
Mecanismo De Acción
Target of Action
Similar compounds have been identified as selective cb2 receptor agonists .
Mode of Action
If it acts similarly to other CB2 receptor agonists, it may bind to the CB2 receptor and induce a cellular response .
Biochemical Pathways
CB2 receptor agonists generally affect inflammatory and neuropathic pain pathways .
Result of Action
Cb2 receptor agonists are generally associated with the treatment of inflammatory and neuropathic pain .
Análisis Bioquímico
Biochemical Properties
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific receptor proteins, modulating their signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide to its target molecules .
Cellular Effects
The effects of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can affect metabolic pathways by interacting with key enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biological effects .
Dosage Effects in Animal Models
The effects of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered energy production.
Transport and Distribution
The transport and distribution of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects. For instance, this compound has been observed to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects .
Propiedades
IUPAC Name |
2-amino-N-cyclopropyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPKLIJURBQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477483.png)
